(2E)-1-(4-Bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one
Description
(2E)-1-(4-Bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its molecular formula is C₁₆H₁₃BrO, with an average mass of 301.183 g/mol and a monoisotopic mass of 300.014977 g/mol . The compound adopts an E-configuration across the double bond, with a 4-bromophenyl group at the carbonyl end and a 3-methylphenyl (meta-tolyl) group at the opposite end. This structural arrangement confers unique electronic and steric properties, making it relevant in materials science, nonlinear optics (NLO), and medicinal chemistry.
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-11H,1H3/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPKYNGNGQVXRN-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(4-Bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known by its CAS number 13565-47-4, is a compound with significant biological activity. This article explores its synthesis, structural characteristics, and various biological activities, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.
- Molecular Formula : C16H13BrO
- Molecular Weight : 305.18 g/mol
- Structure : The compound features a conjugated system with a bromophenyl group and a methylphenyl group, contributing to its reactivity and biological properties.
Synthesis
The compound can be synthesized through the reaction of 3-bromobenzaldehyde with 4-methylacetophenone in the presence of potassium hydroxide (KOH) under reflux conditions. This method has demonstrated high yields and purity of the final product .
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various human cell lines. The compound exhibited notable cytotoxicity against malignant cells while showing lower toxicity towards healthy cells. This selectivity suggests its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Significant cytotoxicity |
| MCF-7 (breast cancer) | 15.0 | Moderate cytotoxicity |
| HEK293 (normal) | >50 | Low toxicity |
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various pathogens. It demonstrated effective inhibition of bacterial growth, particularly against Gram-positive bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of this compound is thought to involve the induction of apoptosis in cancer cells and disruption of microbial cell membranes. Its ability to form reactive oxygen species (ROS) may contribute to its cytotoxic effects .
Case Studies
- Anticancer Study : A study involving the treatment of HeLa cells with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers, such as caspase activation and PARP cleavage.
- Antimicrobial Efficacy : In vitro assays against Staphylococcus aureus revealed that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to control groups.
Comparison with Similar Compounds
Structural Isomerism and Positional Effects
Chalcones with bromophenyl and methylphenyl substituents exhibit distinct properties based on the positions of substituents:
- (2E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one : The bromine atom is located at the meta position on the phenyl ring, while the methyl group is at the para position of the other ring. This positional isomer shows differences in dipole moment and crystallinity compared to the target compound .
Table 1: Positional Isomer Comparison
| Compound | Bromo Position | Methyl Position | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | 4-Bromo | 3-Methyl | 301.18 | Asymmetric, moderate dipole |
| (2E)-3-(3-Bromo...4-methylphenyl) variant | 3-Bromo | 4-Methyl | 301.18 | Altered crystallinity |
| (2E)-3-(4-Bromo...4-methylphenyl) variant | 4-Bromo | 4-Methyl | 301.18 | Higher symmetry |
Substituent Effects on Physicochemical Properties
Halogen vs. Alkyl Substituents
- (2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one : Replacement of the methyl group with a dichlorophenyl group increases molecular weight (354.63 g/mol ) and melting point (154°C ). The chlorine atoms enhance thermal stability and photoluminescence, emitting blue/green light at 465–560 nm .
- (2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one : Dual bromine substituents increase halogen bonding interactions (C–Br⋯O), stabilizing crystal packing (R-factor = 0.045) .
Heterocyclic Analogues
- Thiophene- and Pyrazole-Containing Chalcones :
- Compounds like (2E)-1-(5-bromothiophen-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one exhibit redshifted UV-Vis absorption due to extended π-conjugation from sulfur heteroatoms .
- (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one shows antiplasmodial and anticancer activities, attributed to the pyrazole moiety’s electron-withdrawing effects .
Table 2: Substituent-Driven Property Changes
Nonlinear Optical (NLO) Behavior
Chalcones with strong electron-donor (D) and acceptor (A) groups exhibit enhanced NLO responses:
- The target compound’s bromine (moderate electron-withdrawing) and methyl (weak electron-donating) groups result in a moderate hyperpolarizability (β) .
- Comparatively, (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has a higher β value (2.77 × 10⁻³⁰ esu ) due to the nitro group’s strong electron-withdrawing effect .
Q & A
Q. Table 1: Reaction Optimization for Claisen-Schmidt Condensation
| Base | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NaOH | Ethanol | 25 | 68 | 98.5 |
| KOH | Methanol | 40 | 72 | 99.1 |
| NaOEt | EtOH | 50 | 65 | 97.8 |
| Data from |
Q. Table 2: Biological Activity of Halogenated Chalcones
| Compound (X=) | MIC (S. aureus) | IC (HeLa cells) | Log P |
|---|---|---|---|
| Br | 12 µg/mL | 18 µM | 3.2 |
| Cl | 20 µg/mL | 25 µM | 2.8 |
| F | 28 µg/mL | 30 µM | 2.5 |
| Data from |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
